molecular formula C15H10Br2FN3O2 B10854891 Xininurad CAS No. 2365178-28-3

Xininurad

Cat. No.: B10854891
CAS No.: 2365178-28-3
M. Wt: 443.06 g/mol
InChI Key: ACXPMDYWZAUOJS-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for Xininurad involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods for this compound are designed to ensure high purity and yield, often involving crystallization and purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Xininurad undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Scientific Research Applications

Xininurad has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study urate transport mechanisms. In biology, it helps in understanding the role of urate transporters in cellular processes. In medicine, this compound is being investigated for its potential to treat hyperuricemia and gout, with clinical trials showing promising results. Industrially, it is used in the development of new therapeutic agents targeting urate transporters .

Mechanism of Action

Xininurad exerts its effects by inhibiting the human urate transporter 1 (hURAT1), which is responsible for the reabsorption of urate in the kidneys. By blocking hURAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism of action involves the binding of this compound to the transporter, preventing urate from being reabsorbed and promoting its elimination from the body .

Comparison with Similar Compounds

Xininurad is unique compared to other urate transporter inhibitors due to its high potency and selectivity for hURAT1. Similar compounds include Benzbromarone and Lesinurad, both of which also inhibit urate transporters but with different efficacy and safety profiles. This compound has shown a significantly lower IC50 value compared to these compounds, indicating higher potency. Additionally, this compound has demonstrated better safety and tolerability in clinical trials, with fewer adverse effects related to liver and kidney toxicity .

Properties

CAS No.

2365178-28-3

Molecular Formula

C15H10Br2FN3O2

Molecular Weight

443.06 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-fluoroimidazo[1,2-a]pyrimidin-3-yl)methanone

InChI

InChI=1S/C15H10Br2FN3O2/c1-2-11-12(21-6-8(18)5-19-15(21)20-11)13(22)7-3-9(16)14(23)10(17)4-7/h3-6,23H,2H2,1H3

InChI Key

ACXPMDYWZAUOJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=NC2=N1)F)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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